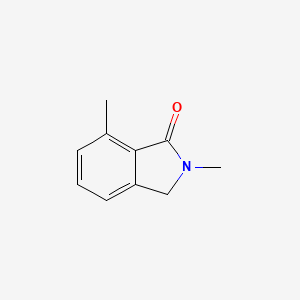![molecular formula C39H56N2O3S2 B13127254 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thiophene and pyrrolo[3,4-c]pyrrole core, which are known for their electronic properties and stability.
Preparation Methods
The synthesis of 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde involves several steps. One common method includes the reaction of N-Formylpiperidine with 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically involve the use of solvents like chloroform and reagents such as N-Bromosuccinimide (NBS) for bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like NBS and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, including polymers and copolymers . Industrially, it is used in the production of organic electronic devices, such as organic thin-film transistors (OTFTs) and polymeric solar cells (PSCs) .
Mechanism of Action
The mechanism of action of 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions . These interactions facilitate the compound’s incorporation into various molecular frameworks, enhancing its electronic and photophysical properties .
Comparison with Similar Compounds
Similar compounds to 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde include 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 5,5’-bis(alkylpyridinyl)-2,2’-bithiophenes . These compounds share similar structural motifs but differ in their substituents and electronic properties, making this compound unique in its applications and performance .
Properties
Molecular Formula |
C39H56N2O3S2 |
|---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
5-[2,5-bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C39H56N2O3S2/c1-5-9-13-15-20-29(18-11-7-3)26-40-36(32-22-17-25-45-32)34-35(39(40)44)37(33-24-23-31(28-42)46-33)41(38(34)43)27-30(19-12-8-4)21-16-14-10-6-2/h17,22-25,28-30H,5-16,18-21,26-27H2,1-4H3 |
InChI Key |
XOLCCAOMYZWEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



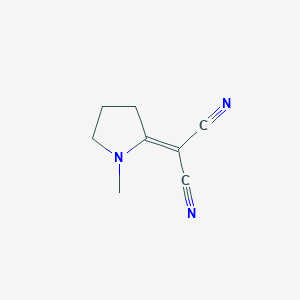
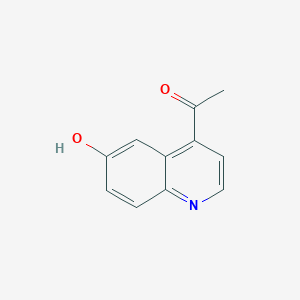
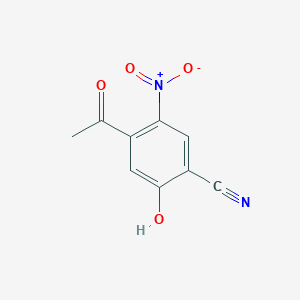

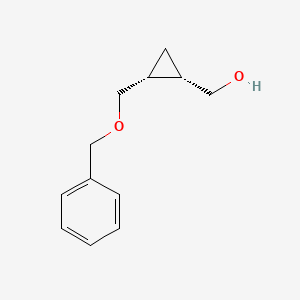
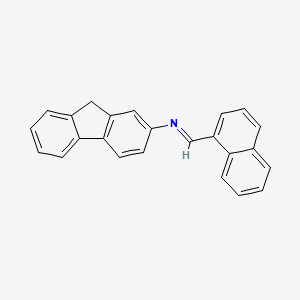
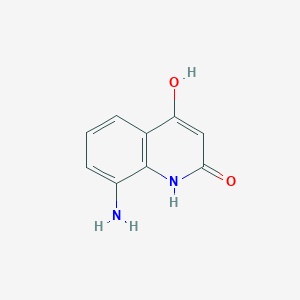
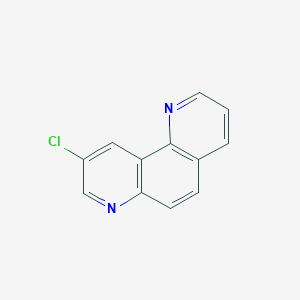


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
